molecular formula C13H10N2O B221739 2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine

2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine

Cat. No. B221739
M. Wt: 210.23 g/mol
InChI Key: YOXMXWPYYDWUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine, also known as OX-M, is a heterocyclic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In We will also discuss the current scientific research applications of OX-M and list future directions for further research.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine is not fully understood, but it is believed to act as a modulator of the GABAergic system. This system plays a critical role in the regulation of neurotransmitter activity in the brain. 2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine has been found to enhance the activity of GABA receptors, which leads to an increase in inhibitory neurotransmitter activity. This effect may contribute to the compound's therapeutic potential in the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory and analgesic effects. The compound has also been found to have potential neuroprotective effects, which may contribute to its therapeutic potential in the treatment of neurological disorders. 2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine has been shown to modulate the activity of various neurotransmitter systems, including the GABAergic system.

Advantages and Limitations for Lab Experiments

2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations may make it challenging to study the compound in vivo.

Future Directions

There are several future directions for research on 2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine. One potential area of research is the development of new drugs based on the compound's structure and mechanism of action. Another area of research is the investigation of the compound's potential therapeutic applications in the treatment of neurological disorders and pain. Additionally, further research is needed to better understand the compound's mechanism of action and its effects on various neurotransmitter systems.

Synthesis Methods

The synthesis of 2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine involves a multi-step process that begins with the reaction between 3-methylphenylhydrazine and 2-chloro-4,5-dihydrothiazole. This reaction yields 2-(3-methylphenyl)-4,5-dihydro-1,3-thiazole, which is then reacted with 2-bromo-6-chloropyridine to form 2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine. The final product is obtained through a purification process using column chromatography.

Scientific Research Applications

2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. The compound has been shown to have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

properties

Product Name

2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

2-(3-methylphenyl)-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C13H10N2O/c1-9-4-2-5-10(8-9)13-15-12-11(16-13)6-3-7-14-12/h2-8H,1H3

InChI Key

YOXMXWPYYDWUNS-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.